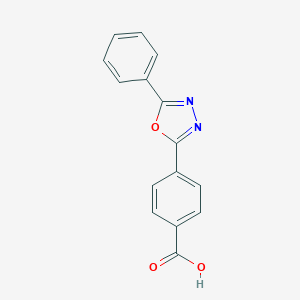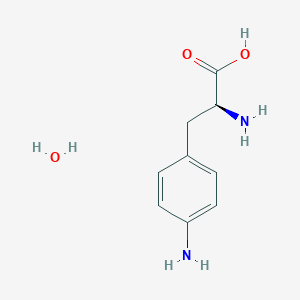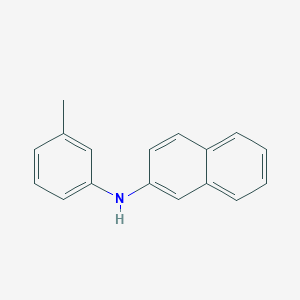
4-(5-フェニル-1,3,4-オキサジアゾール-2-イル)安息香酸
概要
説明
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has also been reported .Molecular Structure Analysis
The molecular structure of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid can be determined using a variety of spectral techniques, including FT-IR, 1H-NMR, mass spectra, and elemental analysis .科学的研究の応用
医薬品
“4-(5-フェニル-1,3,4-オキサジアゾール-2-イル)安息香酸”を含む1,3,4-オキサジアゾールは、ヒトおよび動物のさまざまな病気の治療に成功裏に使用されてきました . これらは、抗菌、抗ウイルス、血圧降下、抗真菌、抗腫瘍、抗がん、抗酸化、抗炎症、鎮痛などの望ましい生物学的活性の幅広い範囲を示しています .
農業
1,3,4-オキサジアゾールは、除草剤、殺虫剤、殺菌剤としての活性があるため、農業で広く使用されています . それらは、ヒトと動物の生きた生物、そして植物の両方に影響を与える病気に対抗するのを助ける、植物保護剤として機能することができます .
抗菌活性
いくつかの1,3,4-オキサジアゾール誘導体は、イネに深刻な病気を引き起こす細菌である、黄単胞子菌イネ病菌 (Xoo) に対して強い抗菌効果を示していますoryzae (Xoo), a bacterium that causes serious diseases in rice . これらの化合物は、潜在的に新規抗菌剤の発見のための代替テンプレートとして使用できます .
抗真菌活性
1,3,4-オキサジアゾールは、世界農業に大きな脅威をもたらす真菌である、立枯病菌に対して抗真菌活性を示しました .
線虫駆除活性
これらの化合物は、主要な農業害虫である、ネコブセンチュウの一種である、ネマトダ・インコグニタに対して、中程度の線虫駆除活性を示しました .
除草剤としての特性
1,3,4-オキサジアゾールは、効果的な除草剤を作成するために使用できます。 たとえば、強力な除草剤は、1,3,4-オキサジアゾールと3,5-ジハロフェノキシピリジンを組み合わせることで得られます .
殺虫剤としての特性
作用機序
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. They are known to interact with various molecular targets involved in these diseases. For instance, in the context of cancer, oxadiazoles have been found to interact with key molecular targets involved in cell proliferation and survival .
Mode of Action
Oxadiazoles have been reported to interact with their targets in a way that modulates the biological pathways associated with the disease state . For example, in cancer, they may inhibit the activity of proteins that promote cell proliferation, leading to a decrease in cancer cell growth .
Biochemical Pathways
For instance, in the context of cancer, it may affect pathways related to cell proliferation, apoptosis, and DNA repair .
Result of Action
Based on the reported biological activities of oxadiazoles, it can be inferred that this compound may exert its effects by modulating the activity of its molecular targets, thereby influencing the associated biological pathways . For instance, in the context of cancer, it may inhibit cell proliferation and induce apoptosis, leading to a decrease in tumor growth .
将来の方向性
The future directions for research on 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid and other 1,3,4-oxadiazole derivatives include further investigation of their biological activities, particularly their potential as antibacterial and anticancer agents . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications to ensure high cytotoxicity towards malignant cells is also a promising area of research .
生化学分析
Biochemical Properties
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the NF-κB signaling pathway . This compound can modulate the expression of genes involved in inflammation and immune responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . For instance, it has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid have been studied over various time periods. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing inflammation and enhancing antioxidant defenses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.
Metabolic Pathways
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
特性
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLGQIRTJNTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344455 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85292-45-1 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)








